2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine
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Overview
Description
2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine is a heterocyclic compound that contains a thiazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H13N3S |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine |
InChI |
InChI=1S/C11H13N3S/c1-8-10(4-3-5-12-8)14-9(2)11-13-6-7-15-11/h3-7,9,14H,1-2H3 |
InChI Key |
JRIVFRUVKYLYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC(C)C2=NC=CS2 |
Origin of Product |
United States |
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